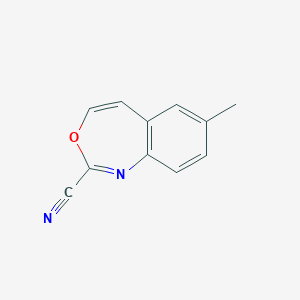
7-Methyl-3,1-benzoxazepine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3,1-benzoxazepine-2-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that belongs to the benzoxazepine family. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 193.25 g/mol. In
Mécanisme D'action
The mechanism of action of 7-Methyl-3,1-benzoxazepine-2-carbonitrile involves its binding to the allosteric site of mGluR5, which results in the inhibition of the receptor's activity. This inhibition leads to a decrease in the release of glutamate, a neurotransmitter that is involved in various physiological processes. The inhibition of mGluR5 activity has been shown to have therapeutic potential for the treatment of various neurological disorders.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-Methyl-3,1-benzoxazepine-2-carbonitrile have been extensively studied in animal models. It has been found to have anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to improve cognitive function and memory in animal models. These effects are attributed to the inhibition of mGluR5 activity and the subsequent modulation of glutamate release.
Avantages Et Limitations Des Expériences En Laboratoire
7-Methyl-3,1-benzoxazepine-2-carbonitrile has several advantages for use in lab experiments. It has high selectivity and potency for mGluR5, which allows for precise modulation of the receptor's activity. It is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, the compound has limitations in terms of its solubility and bioavailability, which may affect its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for the use of 7-Methyl-3,1-benzoxazepine-2-carbonitrile in scientific research. One area of interest is the development of more potent and selective mGluR5 antagonists for the treatment of neurological disorders. Another area of interest is the investigation of the compound's effects on other physiological processes, such as inflammation and immune function. Additionally, the compound's potential as a tool for studying the role of mGluR5 in various physiological and pathological processes warrants further exploration.
Méthodes De Synthèse
The synthesis method of 7-Methyl-3,1-benzoxazepine-2-carbonitrile involves the reaction of 2-aminobenzoic acid with acetic anhydride and phosphorus oxychloride to form 2-acetamido-benzoyl chloride. The resulting compound is then reacted with 2-methyl-2-oxazoline to form 7-methyl-3,1-benzoxazepine-2-carbonitrile. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Applications De Recherche Scientifique
7-Methyl-3,1-benzoxazepine-2-carbonitrile has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological and pathological processes, including learning and memory, anxiety, and addiction. Antagonists of mGluR5 have been shown to have therapeutic potential for the treatment of various neurological disorders, including Fragile X syndrome, Parkinson's disease, and schizophrenia.
Propriétés
Numéro CAS |
19062-87-4 |
|---|---|
Nom du produit |
7-Methyl-3,1-benzoxazepine-2-carbonitrile |
Formule moléculaire |
C11H8N2O |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
7-methyl-3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-2-3-10-9(6-8)4-5-14-11(7-12)13-10/h2-6H,1H3 |
Clé InChI |
JJDUJMUFYZUBHF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(OC=C2)C#N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(OC=C2)C#N |
Synonymes |
7-Methyl-3,1-benzoxazepine-2-carbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)
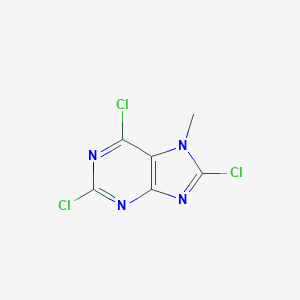
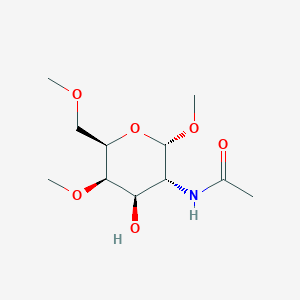
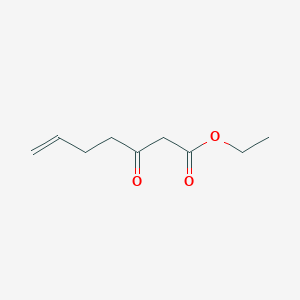
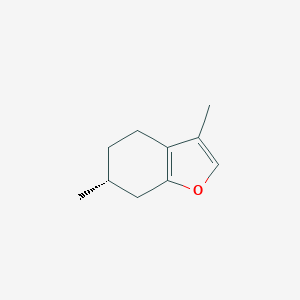


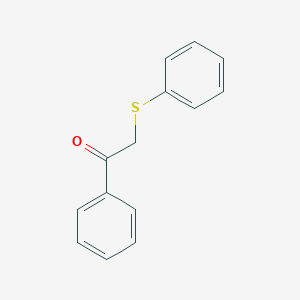
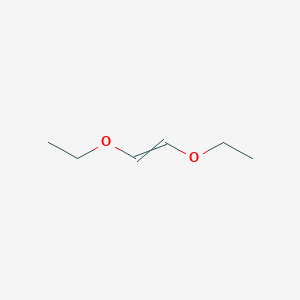
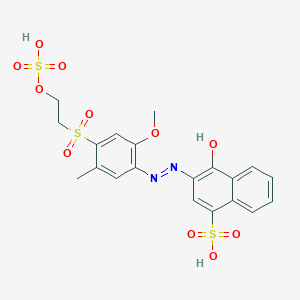
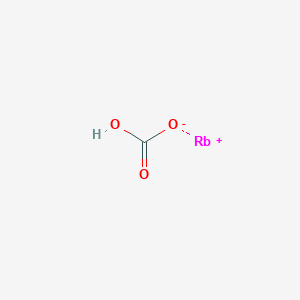
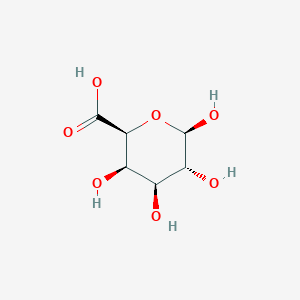
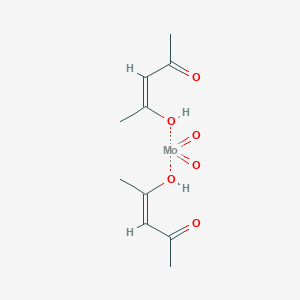
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)